4-(4-Morpholinyl)azepane dihydrochloride
Overview
Description
4-(4-Morpholinyl)azepane dihydrochloride is a chemical compound with the molecular formula C<sub>10</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>2</sub>O . It is also known by its CAS number 1001385-15-4 . The compound belongs to the class of azepanes , which are heterocyclic organic compounds containing a seven-membered ring with one nitrogen atom. The morpholine group in its structure imparts unique properties to this compound.
Synthesis Analysis
The synthesis of 4-(4-Morpholinyl)azepane dihydrochloride involves several steps. While I don’t have access to specific papers, the general synthetic route includes the following key reactions:
- Ring Closure : Starting from a suitable precursor, a ring-closure reaction forms the seven-membered azepane ring.
- Morpholine Substitution : The morpholine group is introduced through nucleophilic substitution or other synthetic methods.
- Dihydrochloride Salt Formation : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Molecular Structure Analysis
The compound’s molecular structure consists of a seven-membered ring (azepane) with a morpholine substituent. The dihydrochloride salt adds two chloride ions. The arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
4-(4-Morpholinyl)azepane dihydrochloride may participate in various chemical reactions:
- Basicity : Due to the presence of the morpholine group, it can act as a weak base.
- Nucleophilic Substitution : The morpholine nitrogen can undergo nucleophilic substitution reactions.
- Salt Formation : The dihydrochloride salt readily dissociates in water to release the cationic form.
Physical And Chemical Properties Analysis
- Physical State : Typically, it exists as a white crystalline powder.
- Solubility : Soluble in water and polar organic solvents.
- Melting Point : Varies based on crystalline form.
- Stability : Sensitive to light, moisture, and extreme temperatures.
Safety And Hazards
- Toxicity : Assessments indicate low acute toxicity, but safety precautions should be followed.
- Handling : Use appropriate protective gear (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research avenues for 4-(4-Morpholinyl)azepane dihydrochloride include:
- Biological Activity : Investigate potential pharmacological applications.
- Derivatives : Explore modifications to enhance specific properties.
- Synthetic Routes : Optimize synthesis for scalability.
Remember that this analysis is based on general knowledge, and specific details may vary. For a more in-depth understanding, consult relevant scientific literature123.
properties
IUPAC Name |
4-(azepan-4-yl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12;;/h10-11H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRIHMNVIUTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)azepane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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